Cas no 949115-04-2 (1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole
- 2-[4-(1H-Pyrrole-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole
- D93873
- AS-55459
- AKOS037644881
- 949115-04-2
- CS-0189065
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)
- MFCD22415357
-
- MDL: MFCD22415357
- Inchi: 1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h5-12H,1-4H3
- InChI Key: LIGABBLKQSAQMD-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=C([H])C(=C([H])C=2[H])N2C([H])=C([H])C([H])=C2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 269.1587090g/mol
- Monoisotopic Mass: 269.1587090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.4
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T906026-50mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole |
949115-04-2 | 95% | 50mg |
¥670.50 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T906026-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole |
949115-04-2 | 95% | 250mg |
¥2,685.60 | 2022-08-31 | |
| Chemenu | CM430427-250mg |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole |
949115-04-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| abcr | AB560161-250 mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole; . |
949115-04-2 | 250mg |
€255.10 | 2023-06-14 | ||
| abcr | AB560161-500 mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole; . |
949115-04-2 | 500mg |
€415.70 | 2023-06-14 | ||
| eNovation Chemicals LLC | D755452-250mg |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole |
949115-04-2 | 95% | 250mg |
$335 | 2023-09-02 | |
| abcr | AB560161-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole; . |
949115-04-2 | 250mg |
€269.80 | 2025-04-14 | ||
| abcr | AB560161-500mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole; . |
949115-04-2 | 500mg |
€415.70 | 2023-08-31 | ||
| A2B Chem LLC | AX55841-500mg |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole |
949115-04-2 | 97% | 500mg |
$283.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259735-50mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole |
949115-04-2 | 98% | 50mg |
¥1014.00 | 2024-04-24 |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Suppliers
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole
Recent Advances in the Study of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole (CAS: 949115-04-2)
The compound 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole (CAS: 949115-04-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. Its unique chemical properties, including stability and reactivity, make it a valuable building block for drug discovery and development.
Recent studies have focused on the application of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers have demonstrated its utility in constructing complex aromatic systems, which are often found in pharmaceuticals and agrochemicals. The compound's ability to undergo efficient cross-coupling with a variety of aryl halides has been highlighted in several high-impact publications, underscoring its versatility in organic synthesis.
In the context of drug discovery, 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole has been employed as a critical component in the design of kinase inhibitors. Its incorporation into molecular scaffolds has been shown to enhance binding affinity and selectivity for specific kinase targets, offering potential therapeutic benefits in oncology and inflammatory diseases. Recent preclinical studies have reported promising results, with several derivatives exhibiting potent inhibitory activity against key signaling pathways.
Another area of interest is the compound's role in the development of boron neutron capture therapy (BNCT) agents. The boron-rich nature of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole makes it a candidate for use in this emerging cancer treatment modality. Preliminary studies have explored its biodistribution and tumor-targeting capabilities, with encouraging findings that warrant further investigation.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Researchers are actively investigating strategies to improve solubility, metabolic stability, and tissue penetration while maintaining the desired biological activity. Computational modeling and structure-activity relationship (SAR) studies are playing a pivotal role in guiding these efforts.
In conclusion, 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole (CAS: 949115-04-2) continues to be a molecule of great interest in chemical biology and medicinal chemistry. Its applications span from synthetic methodology development to therapeutic agent design, reflecting its broad utility. Ongoing research is expected to further elucidate its potential and address current limitations, paving the way for novel discoveries in the field.
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